Abt-100

Cancer Preclinical Xenograft

Researchers requiring unambiguous FTase target validation face confounding off-target effects from less selective FTIs. ABT-100 (CAS 450839-40-4) resolves this with >100,000-fold selectivity over GGTase I and sub-nanomolar FTase inhibition (IC₅₀ = 0.05 nM). • Achieves equivalent in vivo efficacy to tipifarnib at ~1/4 dose, reducing compound consumption • 70-80% oral bioavailability supports chronic dosing with minimized animal stress • Inactive enantiomer ABT-108 available as built-in negative control for rigorous SAR studies

Molecular Formula C27H19F3N4O3
Molecular Weight 504.5 g/mol
CAS No. 450839-40-4
Cat. No. B1662838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbt-100
CAS450839-40-4
SynonymsABT100;  ABT 100;  ABT-100;  A367074;  A 367074;  A-367074; (S)-6-(2-(4-cyanophenyl)-2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)ethoxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
Molecular FormulaC27H19F3N4O3
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C(COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O
InChIInChI=1S/C27H19F3N4O3/c1-34-17-33-15-25(34)26(35,21-7-2-18(13-31)3-8-21)16-36-24-11-4-19(14-32)12-23(24)20-5-9-22(10-6-20)37-27(28,29)30/h2-12,15,17,35H,16H2,1H3/t26-/m0/s1
InChIKeyHEUVRFNVTLGKMZ-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

Structure & Identifiers


Interactive Chemical Structure Model





ABT-100 (CAS 450839-40-4) - Potent, Selective, and Orally Bioavailable Farnesyltransferase Inhibitor for Preclinical Cancer Research


ABT-100 is a non-peptidomimetic, orally bioavailable farnesyltransferase inhibitor (FTI) that targets the farnesyltransferase (FTase) enzyme, blocking the post-translational prenylation of Ras and other farnesylated proteins critical for oncogenic signaling [1]. It exhibits potent antiproliferative activity across a panel of human cancer cell lines, with IC50 values ranging from 2.2 nM to 818 nM depending on Ras mutation status, and demonstrates high selectivity (>100,000-fold) over the closely related geranylgeranyltransferase I (GGTase I) [2]. ABT-100 has been extensively characterized in preclinical xenograft models, showing 70-80% oral bioavailability in mice and broad-spectrum antitumor efficacy, positioning it as a valuable chemical probe for investigating FTase-dependent biology and as a benchmark comparator for novel FTI development [3].

Why ABT-100 Cannot Be Substituted with Other Farnesyltransferase Inhibitors in Critical Experiments


Farnesyltransferase inhibitors (FTIs) are not interchangeable due to significant differences in enzyme inhibition potency, target selectivity, pharmacokinetic profiles, and in vivo efficacy. While tipifarnib (R115777) and lonafarnib (SCH66336) are clinically advanced FTIs, ABT-100 demonstrates a unique combination of sub-nanomolar potency (IC50 = 0.05 nM) and exceptional selectivity (>100,000-fold over GGTase I), which directly impacts the interpretation of target engagement studies and off-target effects [1]. Moreover, head-to-head preclinical comparisons reveal that the racemate of ABT-100 (A-367074) achieves equivalent antitumor efficacy to tipifarnib at approximately one-fourth the total dose and with a shorter treatment duration, indicating superior in vivo potency that is not reflected in simple IC50 comparisons [2]. Substituting ABT-100 with another FTI without rigorous validation would introduce variables in potency, selectivity, and pharmacokinetics that could confound experimental outcomes and lead to erroneous conclusions about FTase-dependent mechanisms.

Quantitative Differentiation of ABT-100 vs. Tipifarnib and Lonafarnib: A Head-to-Head Evidence Guide


Superior In Vivo Antitumor Efficacy at Reduced Dose and Duration Compared to Tipifarnib

In a direct preclinical comparison, the racemate of ABT-100 (A-367074) demonstrated equivalent antitumor efficacy to the clinical candidate tipifarnib (R115777) but at a significantly lower total dose (approximately one-fourth) and with a shorter treatment duration in EJ-1 and LX-1 xenograft models [1]. This indicates that ABT-100 possesses greater in vivo potency per unit dose, which translates to a potentially wider therapeutic window and reduced dosing frequency.

Cancer Preclinical Xenograft

Unmatched Enzyme Selectivity: >100,000-Fold Over GGTase I

ABT-100 exhibits an extraordinary selectivity profile, displaying >100,000-fold selectivity for farnesyltransferase (FTase) over the closely related enzyme geranylgeranyltransferase I (GGTase I) [1]. This is a critical differentiator, as off-target inhibition of GGTase I can lead to significant toxicity and confound data interpretation. While other FTIs like tipifarnib and lonafarnib also show selectivity, the reported magnitude for ABT-100 is exceptionally high and has been independently validated by the Chemical Probes Portal [1].

Enzymology Selectivity Off-Target

Sub-Nanomolar Enzyme Inhibition Potency (IC50 = 0.05 nM) Surpasses Tipifarnib and Lonafarnib

ABT-100 inhibits farnesyltransferase with an IC50 of 0.05 nM, as determined by a scintillation proximity assay [1]. This is significantly more potent than the clinically advanced FTIs tipifarnib (IC50 = 0.86 nM) and lonafarnib (reported IC50 values of 1.9-5.2 nM for H-, K-, and N-Ras) . This sub-nanomolar potency allows for lower compound concentrations in cellular and in vivo assays, reducing the risk of off-target activities and solubility issues.

Enzymology Potency FTase

Broad-Spectrum Antiproliferative Activity with Clear Ras-Mutation-Dependent Sensitivity

ABT-100 exhibits potent antiproliferative activity across a diverse panel of human cancer cell lines, with sensitivity correlating strongly with Ras mutation status. Cells harboring oncogenic H-Ras (EJ-1) show the greatest sensitivity (IC50 = 2.2 nM), followed by Ki-Ras mutants (DLD-1, MDA-MB-231, HCT-116, MiaPaCa-2; IC50 range 3.8-9.2 nM), while wild-type Ras cells (PC-3, DU-145) are markedly less sensitive (IC50 = 70 and 818 nM, respectively) [1]. This clear genotype-phenotype correlation is a hallmark of on-target FTase inhibition and provides a defined cellular context for experimental design. While similar trends have been observed for other FTIs, the specific IC50 values and the broad panel tested provide a robust benchmark for ABT-100's cellular activity.

Cancer Cell Proliferation Ras

High Oral Bioavailability (70-80%) in Mice Supports Flexible Dosing Regimens

ABT-100 demonstrates excellent oral bioavailability, ranging from 70% to 80% in mice [1]. This pharmacokinetic property is crucial for enabling convenient and stress-free oral dosing in long-term in vivo efficacy studies, as opposed to invasive routes like subcutaneous injection or intravenous administration. While both tipifarnib and lonafarnib are also orally bioavailable, the specific bioavailability value for ABT-100 provides a quantitative benchmark that, combined with its superior potency, supports lower and less frequent oral dosing to achieve target engagement.

Pharmacokinetics Oral Bioavailability In Vivo

High-Impact Application Scenarios for ABT-100 in Preclinical Oncology and Chemical Biology Research


Benchmarking Novel Farnesyltransferase Inhibitors in Preclinical Efficacy Studies

Due to its well-characterized and superior in vivo potency demonstrated in direct comparison to tipifarnib (equivalent efficacy at ~1/4 the total dose and shorter duration), ABT-100 serves as an ideal positive control and benchmark compound in xenograft studies evaluating novel FTIs. Researchers can use ABT-100 to establish a high bar for efficacy, ensuring that new candidates offer a genuine improvement over existing standards [1].

Investigating Ras-Dependent Signaling Pathways with Minimal Off-Target Confounding

The exceptional >100,000-fold selectivity of ABT-100 for FTase over GGTase I makes it the probe of choice for dissecting Ras-dependent signaling pathways. This high selectivity ensures that observed cellular and in vivo effects are specifically attributable to FTase inhibition, avoiding the confounding influence of GGTase I inhibition that can occur with less selective FTIs. This is particularly critical for studies aiming to identify novel FTase substrates or to validate target engagement in complex biological systems [2].

Long-Term In Vivo Studies Requiring Oral Dosing and Consistent Exposure

With 70-80% oral bioavailability in mice and sub-nanomolar potency, ABT-100 is uniquely suited for chronic oral dosing regimens in long-term efficacy and toxicity studies. This combination allows for lower and less frequent dosing while maintaining therapeutic plasma levels, minimizing animal stress and technical variability associated with parenteral administration. This is a significant practical advantage for studies lasting several weeks or months [3].

Establishing Structure-Activity Relationships (SAR) for FTI Chemical Probes

The availability of an inactive enantiomer (ABT-108) provides a built-in negative control, making ABT-100 a powerful tool for establishing rigorous SAR and validating on-target effects in chemical biology experiments. Researchers can use ABT-100 and ABT-108 in parallel to definitively attribute observed phenotypes to FTase inhibition, strengthening the conclusions of target validation studies [2].

Technical Documentation Hub

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26 linked technical documents
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